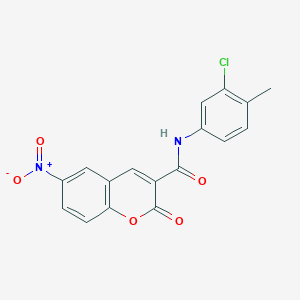

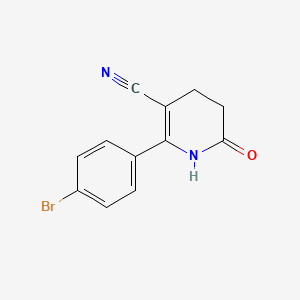

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a chemical compound . The compound, C21H16ClN3O4, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .

Synthesis Analysis

A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis

In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane . Hirshfeld surface analysis was carried out to investigate the location of atoms with the potential to form hydrogen bonds and the numerical ratio of these interactions of the compound .Chemical Reactions Analysis

The compound was synthesized using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Physical and Chemical Properties Analysis

The compound, C21H16ClN3O4, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds .Aplicaciones Científicas De Investigación

Chemosensor Applications

- A study by Meng et al. (2018) demonstrated the use of a closely related compound in the selective detection of Cu2+ and H2PO4− ions. The compound, featuring a coumarin fluorophore, displayed an “on-off-on” fluorescence response, indicating potential applications in chemosensing and environmental monitoring Meng et al. (2018).

Molecular Structure Analysis

- Research by Gomes et al. (2015) on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which share structural similarities with the target compound, focused on analyzing their crystal structures. Such studies are crucial for understanding the molecular properties and potential applications in material science Gomes et al. (2015).

Fluorescent Probe Development

- Bekhradnia et al. (2016) reported on the development of a novel fluorescent chemosensor using a derivative of the compound . This sensor demonstrated selectivity for Cu(II) ions in aqueous solutions, suggesting its utility in biological and environmental monitoring Bekhradnia et al. (2016).

Antioxidant and Antibacterial Agent Synthesis

- Subbareddy and Sumathi (2017) synthesized 4H-chromene-3-carboxamide derivatives with potential antioxidant and antibacterial properties. This research highlights the potential pharmaceutical applications of chromene derivatives Subbareddy & Sumathi (2017).

Polymer Science Applications

- Nechifor (2009) explored the synthesis of novel poly(coumarin-amide)s using a monomer related to the compound of interest. This research is significant for developing new materials with potential applications in industry and technology Nechifor (2009).

Mecanismo De Acción

Target of Action

The primary targets of N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Similar compounds have been used as herbicides, suggesting that their targets may be specific enzymes or proteins in plants .

Mode of Action

The mode of action of This compound It has been suggested that similar compounds may interfere with photosynthesis, leading to starvation in plants .

Biochemical Pathways

The biochemical pathways affected by This compound Given the potential impact on photosynthesis, it could affect the calvin cycle and other related pathways .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to increase tolerance in certain plant species, suggesting that they may have a protective effect .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as light, temperature, and soil composition could potentially impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O5/c1-9-2-3-11(8-14(9)18)19-16(21)13-7-10-6-12(20(23)24)4-5-15(10)25-17(13)22/h2-8H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHUEOXFONJSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanecarboxamide](/img/structure/B2699803.png)

![METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE](/img/structure/B2699804.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)

![4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699809.png)

![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2699814.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)

![3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(4-nitrophenyl)methyl]sulfanyl}pyridazine](/img/structure/B2699821.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2699822.png)

![4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2699823.png)